1-(Cyclopropylmethyl)imidazolidin-2-one
Overview
Description
1-(Cyclopropylmethyl)imidazolidin-2-one is a heterocyclic organic compound that features a five-membered ring containing nitrogen and oxygen atoms. This compound is part of the imidazolidinone family, which is known for its presence in various pharmaceuticals, natural products, and synthetic intermediates . The unique structure of this compound makes it a valuable compound in both research and industrial applications.
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)imidazolidin-2-one can be achieved through several methods:
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Direct Incorporation of the Carbonyl Group: : This method involves the reaction of 1,2-diamines with carbonyl compounds. The reaction typically requires a dehydrative activator such as diphenylphosphoryl azide (DPPA) and a basic promoter like tetramethylphenylguanidine (PhTMG) in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .
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Diamination of Olefins: : This approach uses metal-catalyzed reactions to introduce nitrogen atoms into olefins, forming the imidazolidinone ring. Common catalysts include palladium and nickel complexes .
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Intramolecular Hydroamination: : This method involves the cyclization of linear urea derivatives under base-catalyzed conditions. Phosphazene bases such as BEMP are often used to achieve high chemo- and regioselectivity .
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Aziridine Ring Expansion: : This technique expands aziridine rings to form the imidazolidinone structure. It is an efficient method but requires specific reaction conditions and catalysts .
Chemical Reactions Analysis
1-(Cyclopropylmethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide
Properties
IUPAC Name |
1-(cyclopropylmethyl)imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-8-3-4-9(7)5-6-1-2-6/h6H,1-5H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRKFELWLYQFEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1547046-72-9 | |
Record name | 1-(cyclopropylmethyl)imidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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